molecular formula C13H18O B13693253 4-(tert-Butoxy)indane

4-(tert-Butoxy)indane

Cat. No.: B13693253
M. Wt: 190.28 g/mol
InChI Key: VDGDXCIPGIPXJK-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)indane is an organic compound that belongs to the class of indanes It features a tert-butoxy group attached to the fourth position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)indane typically involves the etherification of 4-hydroxyindane with tert-butyl alcohol in the presence of an acid catalyst. One common method uses sulfuric acid as the catalyst, with the reaction carried out under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors has been shown to improve the sustainability and versatility of the process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)indane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-(tert-Butoxy)indane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)indane involves its interaction with specific molecular targets, leading to various chemical transformations. The tert-butoxy group can undergo cleavage under acidic or basic conditions, releasing tert-butyl alcohol and generating reactive intermediates that participate in further reactions. These intermediates can interact with enzymes or receptors, modulating their activity and leading to the observed effects .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1H-indene

InChI

InChI=1S/C13H18O/c1-13(2,3)14-12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3

InChI Key

VDGDXCIPGIPXJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC2=C1CCC2

Origin of Product

United States

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